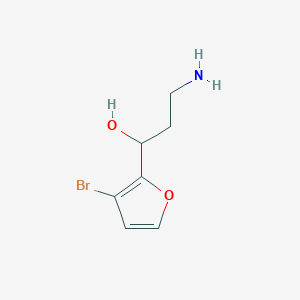
3-Amino-1-(3-bromofuran-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3-bromofuran-2-yl)propan-1-ol is an organic compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol . This compound is characterized by the presence of an amino group, a bromofuran ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-bromofuran-2-yl)propan-1-ol typically involves the reaction of 3-bromofuran with an appropriate amino alcohol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-bromofuran-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-amino-1-(3-bromofuran-2-yl)propan-1-one.
Reduction: Formation of 3-amino-1-(furan-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(3-bromofuran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-bromofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromofuran ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(5-bromofuran-2-yl)propan-1-ol: Similar structure but with the bromine atom at a different position on the furan ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a furan ring.
Uniqueness
3-Amino-1-(3-bromofuran-2-yl)propan-1-ol is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10BrNO2 |
|---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
3-amino-1-(3-bromofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNO2/c8-5-2-4-11-7(5)6(10)1-3-9/h2,4,6,10H,1,3,9H2 |
InChI Key |
JBLVXXAGGYHBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1Br)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


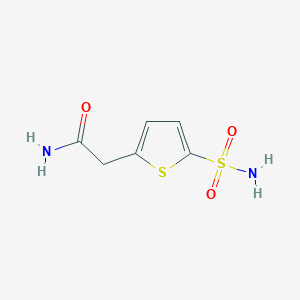
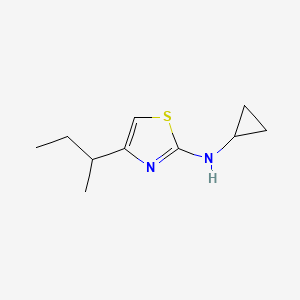
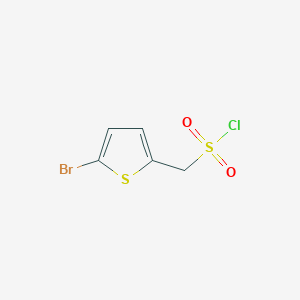
![1-[(Azetidin-2-yl)methyl]-4-methylpiperidine](/img/structure/B13209502.png)
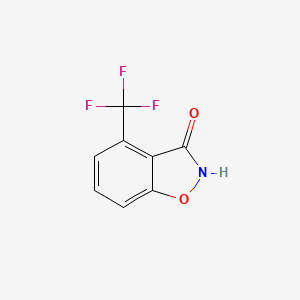
![2-{[4-(hydroxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13209527.png)
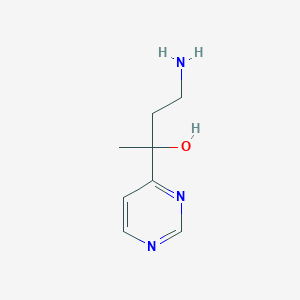

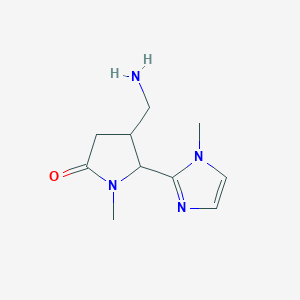
![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13209544.png)
![2-Methoxy-3-[(2-methylpropoxy)methyl]aniline](/img/structure/B13209545.png)

![5-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209552.png)
![5-[Methyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13209562.png)
